6-Amino-4-(6-nitro-1,3-benzodioxol-5-yl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
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Overview
Description
6-AMINO-4-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)-3-PROPYL-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrano[2,3-c]pyrazole core structure, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-AMINO-4-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)-3-PROPYL-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzodioxole Intermediate: The benzodioxole moiety can be synthesized through a cyclization reaction involving catechol and formaldehyde under acidic conditions.
Nitration: The benzodioxole intermediate is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Formation of the Pyrano[2,3-c]pyrazole Core: The key step involves the cyclization of a suitable hydrazine derivative with a β-ketoester in the presence of a base such as sodium ethoxide.
Amination and Propylation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and nitro groups, leading to the formation of nitroso and nitro derivatives.
Reduction: Reduction of the nitro group can yield the corresponding amine, which can further participate in various substitution reactions.
Substitution: The aromatic ring and the pyrano[2,3-c]pyrazole core can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under conditions such as reflux or microwave irradiation.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological and chemical properties.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 6-AMINO-4-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)-3-PROPYL-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It can interfere with signaling pathways such as the MAPK/ERK pathway, leading to apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 6-AMINO-4-(1,3-BENZODIOXOL-5-YL)-3-METHYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE
- 1-(6-NITRO-1,3-BENZODIOXOL-5-YL)ETHANOL
Uniqueness
Compared to similar compounds, 6-AMINO-4-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)-3-PROPYL-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its pyrano[2,3-c]pyrazole core structure is particularly noteworthy for its role in enhancing the compound’s stability and interaction with biological targets.
Properties
Molecular Formula |
C17H15N5O5 |
---|---|
Molecular Weight |
369.3 g/mol |
IUPAC Name |
6-amino-4-(6-nitro-1,3-benzodioxol-5-yl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C17H15N5O5/c1-2-3-10-15-14(9(6-18)16(19)27-17(15)21-20-10)8-4-12-13(26-7-25-12)5-11(8)22(23)24/h4-5,14H,2-3,7,19H2,1H3,(H,20,21) |
InChI Key |
LCJZZQJABUFWIN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC4=C(C=C3[N+](=O)[O-])OCO4 |
Origin of Product |
United States |
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